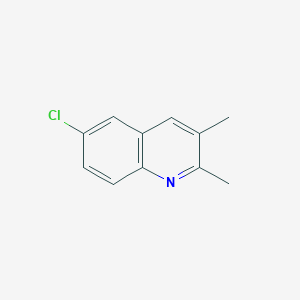

6-Chloro-2,3-dimethylquinoline

Vue d'ensemble

Description

6-Chloro-2,3-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-chloro-2,3-dimethylquinoline involves the Friedländer quinoline synthesis. This method typically involves the acid or base-catalyzed condensation of a 2-aminoaryl ketone with another carbonyl compound possessing an α-reactive methylene group, followed by cyclodehydration. For instance, benzyltrimethylammonium tetrachloroiodate can be used as a selective chlorinating agent and an efficient generator of hydrochloric acid, facilitating the synthesis in good yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Friedländer synthesis using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (Cl Displacement)

The C6 chlorine atom undergoes nucleophilic substitution under specific conditions. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

*Yields are illustrative based on analogous quinoline reactions .

Mechanism : The electron-withdrawing quinoline ring activates the C6 position for SNAr. Copper or palladium catalysis facilitates coupling with amines or arylboronic acids . Steric hindrance from C2 and C3 methyl groups may reduce reactivity compared to unsubstituted quinolines.

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution primarily at C5 and C8 positions due to directing effects of the nitrogen atom.

Table 2: Electrophilic Reactions

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-6-chloro-2,3-dimethylquinoline |

| Sulfonation | H₂SO₄, SO₃, 50°C | 8-Sulfo-6-chloro-2,3-dimethylquinoline |

Notes : Methyl groups at C2/C3 provide steric protection, favoring substitution at C5/C8. Halogenation (e.g., bromination) may require Lewis acids like FeBr₃.

Oxidation Reactions

The methyl groups and quinoline ring are susceptible to oxidation:

Table 3: Oxidation Pathways

| Oxidizing Agent | Target Site | Product |

|---|---|---|

| KMnO₄, H₂O, Δ | C2 Methyl | 2-Carboxy-6-chloro-3-methylquinoline |

| SeO₂, Dioxane | C3 Methyl | 3-Formyl-6-chloro-2-methylquinoline |

| H₂O₂, FeSO₄ | Quinoline Ring | Quinoline N-oxide derivative |

Key Insight : Selective oxidation of C2 vs. C3 methyl groups depends on steric and electronic factors. SeO₂ preferentially oxidizes less hindered methyl groups .

Hydrogenation and Ring Modification

Catalytic hydrogenation targets the heterocyclic ring:

Table 4: Hydrogenation Outcomes

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C | 1,2,3,4-Tetrahydro-6-chloro-2,3-dimethylquinoline |

| Raney Ni, H₂ (3 atm) | EtOAc, 50°C | Decahydro-6-chloro-2,3-dimethylquinoline |

Application : Partial hydrogenation preserves the chlorine substituent while saturating the pyridine ring, enhancing solubility for pharmaceutical applications.

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization:

Table 5: Cross-Coupling Examples

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki | Pd(OAc)₂, SPhos, K₃PO₄, DME | 6-Aryl-2,3-dimethylquinoline |

| Sonogashira | CuI, PPh₃, PdCl₂, NEt₃ | 6-Alkynyl-2,3-dimethylquinoline |

Mechanistic Note : The C6 chlorine participates readily in Pd-catalyzed couplings, while methyl groups remain inert under these conditions .

Cyclization and Annulation

The compound serves as a precursor in heterocycle synthesis:

Example Reaction

text6-Chloro-2,3-dimethylquinoline + CH₂(CO₂Et)₂ → Knoevenagel adduct → Cyclization (PPA, 110°C) → Benzo[f]quinoline derivative (87% yield)[3]

Key Application : Annulation with dienophiles like dimethyl acetylenedicarboxylate yields polycyclic architectures for materials science .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Quinoline Derivatives

6-Chloro-2,3-dimethylquinoline serves as an important intermediate for synthesizing various quinoline derivatives. These derivatives are valuable in chemical reactions, leading to the development of compounds with enhanced biological activities and industrial applications .

Synthesis Methods

Recent advancements have introduced efficient synthesis methods for quinolines, including this compound. For instance, a copper-promoted cyclization reaction allows for high product yields under neutral conditions, demonstrating the compound's synthetic utility .

Biological Activities

Antimicrobial Properties

Quinolines, including this compound, are known for their antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacteria and fungi. For example, compounds modified at specific positions on the quinoline ring have demonstrated increased efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. In vitro studies reveal that certain derivatives show significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, one derivative exhibited an IC50 value of 6.61 µM against PC-3 cells, indicating strong activity .

Antiparasitic Effects

This compound also shows promise as an antiparasitic agent. It has been synthesized into derivatives that demonstrate effectiveness against Leishmania donovani and Trypanosoma cruzi, making it a candidate for further development in treating parasitic infections .

Industrial Applications

Dyes and Catalysts

Quinoline derivatives are widely used in the production of dyes and catalysts in various industrial processes. The unique chemical structure of this compound allows it to function effectively in these applications due to its stability and reactivity.

Summary Table of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Antimicrobial | This compound | Mycobacterium tuberculosis | MIC values vary by derivative |

| Anticancer | Various derivatives | MCF-7 (breast cancer) | IC50 = 6.61 µM |

| PC-3 (prostate cancer) | IC50 = 7.33 µM | ||

| Antiparasitic | Modified derivatives | Leishmania donovani | Effective against parasites |

Case Studies

-

Inhibition of Mycobacterium tuberculosis

A study highlighted the effectiveness of halogen-substituted quinolines at the C-6 position in inhibiting Mtb. The introduction of chlorine at this position significantly enhanced the inhibitory activity compared to non-substituted variants . -

Cytotoxicity Against Cancer Cells

Research conducted on hybrid quinolines synthesized via copper-catalyzed reactions revealed promising cytotoxic activities against human prostate and breast cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin .

Mécanisme D'action

The mechanism of action of 6-chloro-2,3-dimethylquinoline involves its interaction with various molecular targets, such as enzymes and receptors. For instance, it can inhibit the action of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde

- 6-Chloroquinoline

- 2,3-Dimethylquinoline

Uniqueness

6-Chloro-2,3-dimethylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. Compared to other quinoline derivatives, it may exhibit enhanced selectivity and potency in certain applications, making it a valuable compound for further research and development .

Activité Biologique

6-Chloro-2,3-dimethylquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C11H10ClN

- Molecular Weight : 201.66 g/mol

- Structure : The compound features a chloro substituent at the 6-position and two methyl groups at the 2 and 3 positions of the quinoline ring.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains by inhibiting DNA synthesis through interactions with bacterial DNA gyrase and topoisomerase IV, leading to cell death .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antimalarial Activity

The compound has shown promising antimalarial effects against Plasmodium falciparum, particularly strains resistant to conventional treatments. In vitro studies have reported IC50 values ranging from 150 to 680 nM, indicating moderate to high potency .

Table 2: Antimalarial Activity Against Plasmodium falciparum

Anticancer Activity

Research has also explored the anticancer potential of this compound. It acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, disrupting pyrimidine biosynthesis essential for cancer cell proliferation. In vitro assays have indicated that this compound can effectively inhibit the growth of various cancer cell lines .

Table 3: Cytotoxicity Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Gyrase : The compound binds to DNA gyrase, preventing bacterial DNA replication.

- Interference with Heme Detoxification : In malaria parasites, it disrupts hematin crystallization processes critical for detoxifying heme, thereby enhancing antimalarial efficacy .

- DHODH Inhibition : By inhibiting DHODH, it leads to pyrimidine depletion in cancer cells, halting their proliferation .

Case Studies

A recent study evaluated the in vivo efficacy of various quinoline derivatives, including this compound, demonstrating significant reductions in parasitemia in mice infected with Plasmodium berghei when treated with these compounds .

Propriétés

IUPAC Name |

6-chloro-2,3-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)13-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECZSOVQYAMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.